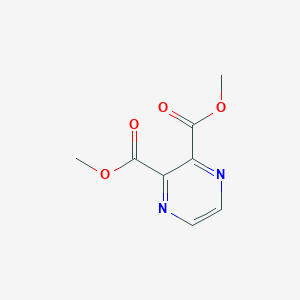

Dimethyl 2,3-pyrazinedicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dimethyl pyrazine-2,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-13-7(11)5-6(8(12)14-2)10-4-3-9-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZCUPFSEDRWYNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CN=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60361624 | |

| Record name | Pyrazine-2,3-dicarboxylic acid dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60361624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6164-77-8 | |

| Record name | Dimethyl 2,3-pyrazinedicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006164778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine-2,3-dicarboxylic acid dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60361624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMETHYL 2,3-PYRAZINEDICARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J30DS4QZR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dimethyl 2,3-pyrazinedicarboxylate synthesis pathway

An In-depth Technical Guide to the Synthesis of Dimethyl 2,3-Pyrazinedicarboxylate

Abstract

This compound is a pivotal chemical intermediate, serving as a foundational building block in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its structural motif, a pyrazine ring functionalized with two vicinal methoxycarbonyl groups, imparts unique electronic and chelating properties that are exploited in coordination chemistry and drug design.[2] This guide provides a comprehensive overview of the principal synthetic pathways to this compound, with a primary focus on the robust and widely adopted quinoxaline oxidation route. We will delve into the mechanistic underpinnings of each synthetic step, provide detailed, field-proven experimental protocols, and discuss alternative strategies. This document is intended for researchers, chemists, and drug development professionals seeking a thorough and practical understanding of its synthesis.

The Principal Synthesis Pathway: Oxidation of Quinoxaline

The most reliable and frequently cited method for preparing this compound begins with the synthesis of 2,3-pyrazinedicarboxylic acid. This precursor is then subjected to esterification. The overall strategy hinges on the oxidative cleavage of the benzene ring of quinoxaline, a stable and readily accessible heterocyclic compound.[3] This multi-step process is favored for its high yields and well-documented procedures.[4]

Step A: Synthesis of Quinoxaline

The synthesis of the quinoxaline starting material is a classic condensation reaction between an aromatic diamine and a 1,2-dicarbonyl compound.

Causality and Experimental Choice: The reaction involves the condensation of o-phenylenediamine with glyoxal.[3] A critical insight for achieving high yields is the use of the glyoxal-sodium bisulfite adduct. Direct use of aqueous glyoxal solutions often leads to polymerization and the formation of resinous by-products, significantly depressing the yield to around 30%.[4] The bisulfite adduct provides a stable, crystalline source of glyoxal that reacts more cleanly and controllably with the diamine, boosting yields to the 85-90% range.[4][5]

Experimental Protocol: Synthesis of Quinoxaline [4]

-

Dissolution: In a suitable reaction vessel, dissolve 135 g (1.25 moles) of o-phenylenediamine in 2 L of water and heat the solution to 70°C.

-

Addition: While stirring, add a solution of 344 g (1.29 moles) of glyoxal-sodium bisulfite in 1.5 L of hot water (approx. 80°C).

-

Reaction: Allow the mixture to stand for 15 minutes.

-

Basification & Extraction: Cool the mixture to room temperature and add 500 g of sodium carbonate monohydrate. The quinoxaline will separate as an oil or solid. Extract the mixture with three 300-mL portions of ether.

-

Drying & Concentration: Combine the ether extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent on a steam bath.

-

Purification: Distill the residual liquid under reduced pressure. Collect the fraction boiling at 108–112°C/12 mm Hg. The expected yield of quinoxaline is 138–147 g (85–90%).

Step B: Oxidation to 2,3-Pyrazinedicarboxylic Acid

This step is the core of the synthesis, where the fused benzene ring of quinoxaline is oxidatively cleaved to form the desired pyrazine dicarboxylic acid.

Causality and Experimental Choice: Potassium permanganate (KMnO₄) is the oxidant of choice for this transformation.[3][4] It is a powerful and cost-effective oxidizing agent capable of cleaving the aromatic C-C bonds of the benzene ring under aqueous, heated conditions. The reaction is highly exothermic, and the rate must be controlled by the slow addition of the KMnO₄ solution to maintain a gentle boil.[4] The stoichiometry is crucial; approximately six molar equivalents of permanganate are required for the complete oxidation of one equivalent of quinoxaline.[5] The reaction produces a large amount of manganese dioxide (MnO₂) as a solid byproduct, which must be filtered off. The desired dicarboxylic acid is isolated from the aqueous filtrate by acidification, which causes it to precipitate.

Experimental Protocol: Synthesis of 2,3-Pyrazinedicarboxylic Acid [4]

-

Setup: In a 12-L three-necked flask equipped with a mechanical stirrer and reflux condenser, place 4 L of hot water (approx. 90°C) and 145 g (1.12 moles) of quinoxaline.

-

Oxidation: With vigorous stirring, add a saturated aqueous solution of 1050 g (6.6 moles) of potassium permanganate via a dropping funnel. The rate of addition should be controlled to maintain a gentle reflux (this typically takes about 1.5 hours).

-

Filtration: Cool the reaction mixture and filter it through a large Büchner funnel to remove the manganese dioxide cake. Wash the cake with several portions of hot water to recover all the product.

-

Concentration: Combine the filtrate and washings and evaporate under reduced pressure to a volume of approximately 3 L.

-

Acidification: Cautiously add 550 mL of 36% hydrochloric acid to the stirred solution. This will cause vigorous evolution of CO₂.

-

Isolation: Continue the evaporation under reduced pressure until a moist solid cake of potassium chloride and 2,3-pyrazinedicarboxylic acid remains.

-

Extraction: Extract the solid residue with boiling acetone. The dicarboxylic acid is soluble in hot acetone while potassium chloride is not.

-

Purification: Combine the acetone filtrates, treat with decolorizing carbon, filter while hot, and then concentrate to dryness. Dry the resulting solid at 100°C. The yield of 2,3-pyrazinedicarboxylic acid is 140–145 g (75–77%). It can be further purified by recrystallization from water.[6]

Step C: Esterification to this compound

The final step is a standard Fischer esterification of the dicarboxylic acid to its corresponding dimethyl ester.

Causality and Experimental Choice: This acid-catalyzed esterification uses an excess of methanol to serve as both the reactant and the solvent, driving the equilibrium towards the product side.[7] A strong acid catalyst, such as concentrated sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by methanol. The reaction is typically performed under reflux to ensure a reasonable reaction rate. An alternative for substrates sensitive to strong acid and heat involves using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) with a catalyst like 4-(dimethylamino)pyridine (DMAP).[8] However, for this particular substrate, the Fischer esterification is efficient and cost-effective.

Experimental Protocol: Fischer Esterification

-

Setup: In a round-bottomed flask equipped with a reflux condenser, suspend 10 g (0.06 moles) of 2,3-pyrazinedicarboxylic acid in 150 mL of methanol.

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add 5 mL of concentrated sulfuric acid with stirring.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the disappearance of the starting material.

-

Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Neutralization: Carefully pour the residue into a beaker containing ice water and sodium bicarbonate solution. Stir until the mixture is neutral or slightly basic.

-

Extraction: Extract the aqueous mixture with three portions of dichloromethane or ethyl acetate.

-

Drying and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by recrystallization from a suitable solvent like ether or an ether/petroleum ether mixture to yield this compound as a solid.[6]

Alternative Synthesis Pathway: From Acyclic Precursors

An alternative approach involves building the pyrazine ring from acyclic components, followed by oxidation of side chains. This route is generally less common for this specific target but illustrates fundamental principles of pyrazine chemistry.

The core of this method is the condensation of an α-dicarbonyl compound (diacetyl) with a 1,2-diamine (ethylenediamine).[9][10] This initially forms a dihydropyrazine, which is then oxidized to 2,3-dimethylpyrazine.[5] A subsequent, more vigorous oxidation of the two methyl groups is required to form the dicarboxylic acid, which can then be esterified as described previously.

The primary challenge in this route is the final oxidation step. Oxidizing alkyl side chains on an electron-deficient pyrazine ring requires harsh conditions, which can lead to low yields and potential degradation of the heterocyclic ring.[5] Therefore, the quinoxaline route remains the more practical and efficient choice for laboratory and potential scale-up synthesis.

Data Summary and Visualization

Quantitative Data Summary

| Step | Reactants | Product | Key Conditions | Typical Yield | Reference |

| A | o-Phenylenediamine, Glyoxal-sodium bisulfite | Quinoxaline | Water, 70-80°C | 85-90% | [4] |

| B | Quinoxaline, Potassium Permanganate | 2,3-Pyrazinedicarboxylic Acid | Water, Reflux | 75-77% | [4] |

| C | 2,3-Pyrazinedicarboxylic Acid, Methanol | This compound | H₂SO₄ (cat.), Reflux | High | [7] |

Diagrams and Workflows

Caption: Overall synthesis pathway for this compound.

Caption: Experimental workflow for the oxidation of quinoxaline.

Conclusion

The synthesis of this compound is most effectively and reliably achieved through a three-step sequence starting from o-phenylenediamine. This pathway, involving the formation and subsequent oxidative cleavage of quinoxaline followed by a standard Fischer esterification, is well-established, high-yielding, and utilizes readily available reagents. The detailed protocols and mechanistic rationale provided in this guide offer a solid foundation for researchers to successfully prepare this valuable compound for applications in drug discovery and materials science.

References

- Pipzine Chemicals. 2,3-Pyrazinedicarboxylic Acid.

- YouTube. PYRAZINE SYNTHESIS #PREPARATION OF PYRAZINE#PROPERTIES OF PYRAZINE. (2021-02-21).

- Organic Syntheses. 2,3-pyrazinedicarboxylic acid. Coll. Vol. 2, 501 (1943).

- Heterocyclic Chemistry. SYNTHESIS OF 2,3-PYRAZINEDICARBOXYLIC ACID. (2007-02-08).

- Sciencemadness.org. Pyrazine Synthesis?. (2020-07-28).

- ResearchGate. Synthesis and pyrolysis of 2, 3-pyrazinedicarboxylic acid dianisalcohol ester. (2015).

- ACS Publications. Esters of Pyrazinoic and Pyrazine-2,3-dicarboxylic Acids. Journal of the American Chemical Society.

- Taylor & Francis Online. Synthesis, structure and luminescent properties of Cd(II) and Zn(II) complexes constructed from 3,5-dimethyl-2, 6-pyrazinedicarboxylic acid.

- ChemicalBook. 2,3-Pyrazinedicarboxylic acid. (2025-09-03).

- NIH. Synthesis, crystal structure and Hirshfeld surface analysis of dimethyl 3-(3-bromophenyl)-6-methyl-7-oxo-3,5,6,7-tetrahydropyrazolo[1,2-a]pyrazole-1,2-dicarboxylate. (2022-01-01).

- ResearchGate. Pyrazine synthesis by condensation reaction.

- SpectraBase. 2,3-Pyrazinedicarboxylic acid.

- Chem-Impex. 2,3-Pyrazinedicarboxylic acid.

- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of 2,3-Pyrazinedicarboxylic Acid. (2025-12-29).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Heterocyclic Chemistry: SYNTHESIS OF 2,3-PYRAZINEDICARBOXYLIC ACID [hetchem.blogspot.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Sciencemadness Discussion Board - Pyrazine Synthesis? - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. 2,3-Pyrazinedicarboxylic acid | 89-01-0 [chemicalbook.com]

- 7. 2,3-Pyrazinedicarboxylic Acid | Properties, Applications, Safety Data & Supplier China [pipzine-chem.com]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

Dimethyl 2,3-pyrazinedicarboxylate chemical properties

An In-depth Technical Guide to Dimethyl 2,3-Pyrazinedicarboxylate: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

Introduction

This compound is a heterocyclic organic compound that has garnered significant attention within the scientific community. As a derivative of pyrazine, a diazine ring system, this molecule serves as a versatile and crucial building block in both pharmaceutical synthesis and materials science. Its rigid, planar structure, coupled with the presence of two electron-withdrawing ester functionalities, imparts unique chemical reactivity and coordination capabilities.

This guide provides an in-depth exploration of the core chemical properties, synthesis, and reactivity of this compound. It is designed for researchers, chemists, and drug development professionals who require a comprehensive understanding of this compound for applications ranging from the synthesis of active pharmaceutical ingredients (APIs) to the design of novel coordination polymers and metal-organic frameworks (MOFs). The narrative emphasizes the causality behind experimental choices and provides validated protocols to ensure scientific integrity and reproducibility.

Physicochemical and Spectroscopic Properties

The utility of this compound in various synthetic applications is fundamentally governed by its physical and chemical properties. A thorough understanding of these characteristics is essential for optimizing reaction conditions, purification procedures, and analytical characterization. The key properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | Dimethyl pyrazine-2,3-dicarboxylate | [1] |

| Synonyms | Pyrazine-2,3-dicarboxylic acid dimethyl ester | [1] |

| CAS Number | 6164-77-8 | [1] |

| Molecular Formula | C₈H₈N₂O₄ | [1] |

| Molecular Weight | 196.16 g/mol | Calculated |

| Appearance | White to light yellow powder/crystal | [2] |

| Melting Point | 62-63 °C | [3] |

| Solubility | Soluble in many organic solvents | General knowledge |

While comprehensive, publicly available spectroscopic data is dispersed, typical characterization would involve Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure. The expected spectral features would include:

-

¹H NMR: Signals corresponding to the two equivalent methoxy protons (-OCH₃) and the two aromatic protons on the pyrazine ring.

-

¹³C NMR: Resonances for the methyl carbons, the ester carbonyl carbons, and the sp² hybridized carbons of the pyrazine ring.

-

IR Spectroscopy: Characteristic absorption bands for C=O stretching of the ester groups, C-O stretching, and aromatic C=N and C=C stretching vibrations.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available o-phenylenediamine. The first step involves the synthesis of an intermediate, quinoxaline, which is then oxidatively cleaved and subsequently esterified.

Workflow for Synthesis of this compound

Caption: Overall synthetic workflow from o-phenylenediamine to this compound.

Step 1: Synthesis of 2,3-Pyrazinedicarboxylic Acid

The precursor, 2,3-pyrazinedicarboxylic acid, is reliably synthesized via the permanganate oxidation of quinoxaline.[4] Quinoxaline itself is readily prepared from o-phenylenediamine and glyoxal.[5]

Protocol: Oxidation of Quinoxaline

This protocol is adapted from Organic Syntheses.[5]

-

Dissolution: In a 5-liter flask, dissolve 50 g (0.38 mole) of quinoxaline in 2 liters of hot water (approximately 80-90°C).

-

Permanganate Addition: Prepare a solution of 180 g (1.14 moles) of potassium permanganate in 3-5 liters of hot water. While vigorously stirring the quinoxaline solution, add the permanganate solution in portions. The reaction is exothermic and the temperature should be maintained near boiling.

-

Reaction Completion: After the addition is complete, continue stirring for 1-2 hours until the purple color of the permanganate has disappeared.

-

Filtration: Cool the mixture and filter off the precipitated manganese dioxide. Wash the filter cake with hot water.

-

Acidification: Combine the filtrate and washings. Concentrate the solution to about 1 liter. While hot, carefully acidify the solution with concentrated hydrochloric acid until it is acidic to Congo red paper.

-

Isolation: Cool the solution in an ice bath. The 2,3-pyrazinedicarboxylic acid will precipitate. Collect the crystals by filtration, wash with a small amount of cold water, and dry. A typical yield is 75-77%.[4]

Step 2: Esterification to this compound

The dicarboxylic acid is converted to its dimethyl ester via Fischer esterification.

Protocol: Fischer Esterification

-

Reaction Setup: Suspend 2,3-pyrazinedicarboxylic acid (1 mole) in an excess of methanol (e.g., 500 mL).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mL) to the suspension.

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the disappearance of the starting material.

-

Workup: Cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate.

-

Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the remaining acid, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization from a solvent mixture such as ether/petroleum ether to yield pure this compound.[3]

Chemical Reactivity and Key Reactions

The reactivity of this compound is dominated by the ester groups and the electron-deficient pyrazine ring. It is a key intermediate for creating a variety of more complex molecules.

Hydrolysis

The ester groups can be readily hydrolyzed back to the parent dicarboxylic acid under either acidic or basic conditions. This reaction is often used if the ester is employed as a protecting group for the carboxylic acid functionalities.

Caption: Hydrolysis of this compound.

Amidation

Reaction with ammonia or primary/secondary amines leads to the formation of the corresponding amides. This is a critical transformation in the synthesis of pyrazinamide, a first-line antituberculosis drug.[6] The reaction typically proceeds by nucleophilic acyl substitution.

Protocol: General Amidation Procedure

-

Dissolve this compound (1 equivalent) in a suitable solvent such as methanol or THF.

-

Add the desired amine (2.2 equivalents for a diamide) to the solution.

-

The reaction can be heated to reflux to increase the rate. Monitor the reaction progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

The resulting amide can be purified by recrystallization or column chromatography.

Caption: Amidation to form pyrazine-2,3-dicarboxamide.

Coordination Chemistry

The parent ligand, 2,3-pyrazinedicarboxylic acid, and by extension its ester, are excellent ligands in coordination chemistry. The nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylate groups can coordinate to metal ions, acting as bridging ligands to form one-, two-, or three-dimensional coordination polymers.[3][6] These materials are of great interest in areas such as gas storage, catalysis, and luminescent materials.[7][8]

Thermal Decomposition

Under harsh conditions, such as hydrothermal synthesis, the pyrazine ring can undergo decomposition. Studies have shown that 2,3-pyrazinedicarboxylic acid can be oxidized, leading to ring-opening and the in-situ formation of oxalate ligands, which then incorporate into the final coordination polymer structure.[9][10] This reactivity highlights the importance of carefully controlling reaction conditions when using this ligand in materials synthesis.

Applications in Research and Drug Development

The structural features of this compound make it a valuable compound in several areas of chemical science.

-

Pharmaceutical Intermediates: The most prominent application is as a key intermediate in the synthesis of Pyrazinamide, an essential medication for treating tuberculosis.[6] The quality and purity of the starting dicarboxylate are paramount to ensuring the efficacy of the final drug product.

-

Material Science: As a precursor to the 2,3-pyrazinedicarboxylate ligand, it is fundamental to the field of crystal engineering. The ligand's ability to form robust networks with metal ions has led to the development of numerous metal-organic frameworks (MOFs) and coordination polymers with tailored properties.[6]

-

Agrochemicals and Flavors: Pyrazine derivatives, in general, are found in various natural products and are used in the flavor and fragrance industry.[11] While this specific diester is primarily a synthetic intermediate, its derivatives have potential applications in agrochemicals and other specialty chemical fields.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. According to safety data sheets, the compound presents the following hazards:

-

Causes skin irritation (H315)

-

Causes serious eye irritation (H319)

-

May cause respiratory irritation (H335)

-

Very toxic to aquatic life with long-lasting effects (H410)

Recommended Handling Procedures:

-

Use only in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Avoid release to the environment.

In case of exposure, follow standard first-aid measures and consult the material safety data sheet (MSDS) for detailed information.

References

- SAFETY DATA SHEET - this compound. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/45686]

- SAFETY DATA SHEET - 2,3-Dimethyl-1-(4-methylphenyl)-3-pyrazolin-5-one. Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AC220440050&productDescription=2%2C3-DIMETHYL-1-%284-METHYLPHENYL%29-3-PYRAZOLIN-5-ONE%2C+99%25+5GR&vendorId=VN00032119&countryCode=US&language=en]

- 2,3-pyrazinedicarboxylic acid. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0824]

- This compound (Cas 1350989-20-6). Parchem. [URL: https://www.parchem.

- This compound. GSRS. [URL: https://gsrs.

- Safety Data Sheet - 1-(4,6-Dimethyl-2-pyrimidinyl)-3,5-dimethyl-1H-pyrazole-4-acetic acid. Aaronchem. [URL: https://www.aaronchem.com/msds/AG0039OI_msds.pdf]

- Synthesis and pyrolysis of 2, 3-pyrazinedicarboxylic acid dianisalcohol ester. ResearchGate. [URL: https://www.researchgate.net/publication/281146757_Synthesis_and_pyrolysis_of_2_3-pyrazinedicarboxylic_acid_dianisalcohol_ester]

- Synthesis, structure and luminescent properties of Cd(II) and Zn(II) complexes constructed from 3,5-dimethyl-2, 6-pyrazinedicarboxylic acid. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/abs/10.1080/10426507.2010.528782]

- Investigation of in situ oxalate formation from 2,3-pyrazinedicarboxylate under hydrothermal conditions using nuclear magnetic resonance spectroscopy. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22360688/]

- The Behavior of (cyclic-alkylidene)hydrazinecarbothioamides in Cyclization with Dimethyl acetylenedicarboxylate. ResearchGate. [URL: https://www.researchgate.

- 2,3-Pyridinedicarboxylic acid, dimethyl ester. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C605389&Mask=200]

- SYNTHESIS OF 2,3-PYRAZINEDICARBOXYLIC ACID. Heterocyclic Chemistry Blog. [URL: http://heterocyclicchemistry.blogspot.com/2007/02/synthesis-of-23-pyrazinedicarboxylic.html]

- 2,3-Pyrazinedicarboxylic acid | 89-01-0. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8263308.htm]

- 2,3-PYRAZINEDICARBOXYLIC ANHYDRIDE MSDS. Loba Chemie. [URL: https://www.lobachemie.com/msds/2-3-PYRAZINEDICARBOXYLIC-ANHYDRIDE-0P5625.pdf]

- Dimethyl 2,3-Pyridinedicarboxylate 605-38-9. TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/p/P1303]

- Synthesis, structure and luminescent properties of Cd(II) and Zn(II) complexes constructed from 3,5-dimethyl-2, 6-pyrazinedicarboxylic acid | Request PDF. ResearchGate. [URL: https://www.researchgate.net/publication/250058287_Synthesis_structure_and_luminescent_properties_of_CdII_and_ZnII_complexes_constructed_from_35-dimethyl-2_6-pyrazinedicarboxylic_acid]

- Exploring the Synthesis and Applications of 2,3-Pyrazinedicarboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/exploring-the-synthesis-and-applications-of-2-3-pyrazinedicarboxylic-acid-by-ningbo-inno-pharmchem-co-ltd-24952758.html]

- 2,3-DIMETHYLPYRAZINE. Flavor and Extract Manufacturers Association (FEMA). [URL: https://www.femaflavor.org/flavor-library/23-dimethylpyrazine]

- 2,3-Pyrazinedicarboxylic acid. SpectraBase. [URL: https://spectrabase.com/spectrum/5Yn1a2bXwQf]

- Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cycloaddition/Elimination Cascades. MDPI. [URL: https://www.mdpi.com/1420-3049/25/18/4260]

- 2,3-PYRAZINEDICARBOXYLIC ACID. precisionFDA. [URL: https://precision.fda.gov/substances/ZUCRGHABDDWQPY-UHFFFAOYSA-N]

- 2,3-Pyrazinedicarboxylic acid | C6H4N2O4. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/66628]

- Investigation of in Situ Oxalate Formation from 2,3-Pyrazinedicarboxylate under Hydrothermal Conditions Using Nuclear Magnetic Resonance Spectroscopy. ACS Figshare. [URL: https://figshare.com/articles/journal_contribution/Investigation_of_in_Situ_Oxalate_Formation_from_2_3-Pyrazinedicarboxylate_under_Hydrothermal_Conditions_Using_Nuclear_Magnetic_Resonance_Spectroscopy/1353592]

- Advances in mercury(II)-salt-mediated cyclization reactions of unsaturated bonds. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/17/153]

- Crystal structure and spectroscopic properties of (E)-1,3-dimethyl-2-[3-(4-nitrophenyl)triaz-2-enylidene]. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4943033/]

- 2,3-Pyrazinedicarboxylic acid 97%. Sigma-Aldrich. [URL: https://www.sigmaaldrich.

- Aluminum Chloride-Mediated Dieckmann Cyclization for the Synthesis of Cyclic 2-Alkyl-1,3-alkanediones. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit4/162.shtm]

- Drug Discovery Based on Oxygen and Nitrogen (Non-)Heterocyclic Compounds Developed @LAQV–REQUIMTE/Aveiro. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7355836/]

- A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2012/ob/c2ob26131c]

- Theoretical study on the reaction between 4,6-dimethyl-1,2,3-triazine and enamines. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/1997/p2/a700839i]

Sources

- 1. parchem.com [parchem.com]

- 2. Dimethyl 2,3-Pyridinedicarboxylate | 605-38-9 | TCI AMERICA [tcichemicals.com]

- 3. 2,3-Pyrazinedicarboxylic acid | 89-01-0 [chemicalbook.com]

- 4. Heterocyclic Chemistry: SYNTHESIS OF 2,3-PYRAZINEDICARBOXYLIC ACID [hetchem.blogspot.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. nbinno.com [nbinno.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Investigation of in situ oxalate formation from 2,3-pyrazinedicarboxylate under hydrothermal conditions using nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Item - Investigation of in Situ Oxalate Formation from 2,3-Pyrazinedicarboxylate under Hydrothermal Conditions Using Nuclear Magnetic Resonance Spectroscopy - American Chemical Society - Figshare [acs.figshare.com]

- 11. femaflavor.org [femaflavor.org]

An In-depth Technical Guide to the Synthesis and Crystallography of Dimethyl 2,3-pyrazinedicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Dimethyl 2,3-pyrazinedicarboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. While a definitive single-crystal X-ray structure of the title compound is not publicly available, this document outlines the established synthetic routes to its precursor, 2,3-pyrazinedicarboxylic acid, and the subsequent esterification to yield the dimethyl ester. Furthermore, we delve into the anticipated molecular geometry and crystallographic characteristics based on analogous pyrazine derivatives. This guide serves as a foundational resource, offering detailed experimental protocols for synthesis and crystallization, thereby enabling researchers to produce and characterize this versatile molecule.

Introduction: The Significance of Pyrazine Scaffolds

Pyrazine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in drug discovery and functional materials.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] The electron-deficient nature of the pyrazine ring, coupled with its ability to participate in hydrogen bonding and metal coordination, makes it a versatile building block in supramolecular chemistry and the design of metal-organic frameworks (MOFs).[3]

This compound, in particular, presents an intriguing target for further investigation. The presence of two adjacent methoxycarbonyl groups on the pyrazine core offers multiple coordination sites and the potential for diverse chemical transformations, making it a valuable intermediate for the synthesis of more complex molecules. Understanding its solid-state structure is paramount for predicting its physicochemical properties and its behavior in various applications.

Synthetic Pathways

The synthesis of this compound is typically achieved through a two-step process: the oxidation of a suitable precursor to form 2,3-pyrazinedicarboxylic acid, followed by esterification.

Synthesis of 2,3-Pyrazinedicarboxylic Acid

The most common and well-documented method for the synthesis of 2,3-pyrazinedicarboxylic acid involves the oxidative cleavage of quinoxaline.[4][5] Quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring, serves as a readily available starting material.

Reaction Scheme:

Causality Behind Experimental Choices:

-

Oxidizing Agent: Potassium permanganate (KMnO4) is a powerful oxidizing agent capable of cleaving the electron-rich benzene ring of quinoxaline while leaving the more robust pyrazine ring intact.

-

Solvent and Temperature: The reaction is typically carried out in hot water to ensure sufficient solubility of the reactants and to provide the necessary activation energy for the oxidation to proceed at a reasonable rate.[5]

Esterification to this compound

The diacid is then converted to its dimethyl ester via standard esterification methods. A common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst.

Reaction Scheme:

Causality Behind Experimental Choices:

-

Alcohol and Catalyst: An excess of methanol is used to drive the equilibrium towards the formation of the ester. A strong acid catalyst, such as sulfuric acid or hydrochloric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by methanol.

-

Removal of Water: The removal of water as it is formed can also be employed to drive the reaction to completion.

Experimental Protocols

Synthesis of 2,3-Pyrazinedicarboxylic Acid

This protocol is adapted from the procedure described in Organic Syntheses.[4]

Materials:

-

Quinoxaline

-

Potassium permanganate (KMnO4)

-

Hydrochloric acid (HCl), concentrated

-

Acetone

-

Water

-

Mechanical stirrer

-

Reflux condenser

-

Dropping funnel

-

Large Büchner funnel

Procedure:

-

In a large three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve quinoxaline in hot water (approximately 90°C).

-

With vigorous stirring, add a saturated aqueous solution of potassium permanganate slowly through the dropping funnel. The rate of addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, cool the reaction mixture and filter it through a large Büchner funnel to remove the manganese dioxide precipitate.

-

Wash the manganese dioxide cake with hot water and combine the filtrates.

-

Concentrate the combined filtrate under reduced pressure.

-

Carefully acidify the concentrated solution with concentrated hydrochloric acid.

-

Continue to evaporate the solution under reduced pressure until a moist solid cake of potassium chloride and 2,3-pyrazinedicarboxylic acid remains.

-

Extract the solid residue with boiling acetone.

-

Filter the hot acetone solution and concentrate the filtrate to obtain the crude 2,3-pyrazinedicarboxylic acid.

-

The crude product can be further purified by recrystallization from water.[3]

Synthesis of this compound

Materials:

-

2,3-Pyrazinedicarboxylic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

Procedure:

-

Suspend 2,3-pyrazinedicarboxylic acid in an excess of anhydrous methanol.

-

Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid with stirring.

-

Allow the mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as diethyl ether or a mixture of diethyl ether and petroleum ether, to obtain crystals suitable for X-ray diffraction.[3]

Crystallographic Considerations and Expected Structure

While the specific crystal structure of this compound is not found in the searched literature, we can infer its likely characteristics based on the known structures of 2,3-pyrazinedicarboxylic acid and its co-crystals.[6]

Expected Molecular Geometry:

-

The pyrazine ring is expected to be planar.

-

The two methoxycarbonyl groups will be situated on adjacent carbon atoms of the pyrazine ring.

-

There will be some degree of torsion between the plane of the pyrazine ring and the planes of the ester groups to minimize steric hindrance.

Potential Crystal Packing and Intermolecular Interactions:

-

Hydrogen Bonding: While the molecule itself lacks strong hydrogen bond donors, weak C-H---O and C-H---N hydrogen bonds are likely to play a role in the crystal packing.

-

π-π Stacking: The planar pyrazine rings may engage in π-π stacking interactions, which are common in the crystal structures of aromatic compounds.

-

Dipole-Dipole Interactions: The polar C=O and C-N bonds will contribute to dipole-dipole interactions within the crystal lattice.

A summary of the crystallographic data for the parent 2,3-pyrazinedicarboxylic acid is provided in the table below for comparative purposes.

| Parameter | 2,3-Pyrazinedicarboxylic Acid |

| CCDC Number | 230702[7] |

| Molecular Formula | C6H4N2O4[7] |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Key Interactions | Hydrogen bonding involving carboxylic acid groups and pyrazine nitrogen atoms.[6] |

Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Conclusion and Future Directions

This technical guide has provided a detailed protocol for the synthesis of this compound and an informed discussion of its potential crystallographic features. The lack of a published crystal structure for this compound represents a knowledge gap and an opportunity for further research. Elucidation of its single-crystal X-ray structure would provide invaluable insights into its solid-state properties and guide its application in the development of novel pharmaceuticals and functional materials. The experimental procedures outlined herein provide a clear pathway for researchers to synthesize and crystallize this promising molecule, paving the way for future investigations into its chemical and physical properties.

References

-

Synthesis, crystal structure, photoluminescence and catalytic properties of a novel cuprous complex with 2,3-pyrazinedicarboxylic acid ligands. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

(PDF) Review on the Synthesis of Pyrazine and Its Derivatives. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

- Pyrazine 1,4-Dioxide is a Prolific Cocrystal Former and Energetic Material Itself. (2025). Crystal Growth & Design.

- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules. MDPI.

-

2,3-pyrazinedicarboxylic acid. (n.d.). Organic Syntheses. Retrieved January 9, 2026, from [Link]

-

Pyrazine. (n.d.). In Wikipedia. Retrieved January 9, 2026, from [Link]

-

SYNTHESIS OF 2,3-PYRAZINEDICARBOXYLIC ACID. (2007, February 8). Heterocyclic Chemistry. Retrieved January 9, 2026, from [Link]

- 2,5-Bis[5-(3,5-didodecyloxyphenyl)-1,3,4-oxadiazol-2-yl]-3,6-dimethylpyrazine. (2023). IUCrData.

-

2,3-Pyrazinedicarboxylic acid. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

Exploring 2,3-Pyrazinedicarboxylic Acid: Properties and Applications. (n.d.). Retrieved January 9, 2026, from [Link]

- Molecular Co-Crystals of Carboxylic Acids. 22. The Adducts of Pyrazine-2,3-dicarboxylic Acid with 2-Aminobenzoic Acid (1:2) and 3-Aminobenzoic Acid (1:1 Dihydrate). (2004). Australian Journal of Chemistry. CSIRO Publishing.

Sources

- 1. Research Portal [iro.uiowa.edu]

- 2. parchem.com [parchem.com]

- 3. (PDF) Design, Synthesis, and X-Ray Crystal Structures of [research.amanote.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. 2,3-Pyrazinedicarboxylic acid | 89-01-0 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. journals.iucr.org [journals.iucr.org]

An In-depth Technical Guide to the Solubility of Dimethyl 2,3-pyrazinedicarboxylate in Common Solvents

Foreword: Understanding the Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the journey of a molecule from a promising candidate to a viable therapeutic is fraught with challenges. Among the most fundamental of these is solubility. A compound's ability to dissolve in a given solvent system dictates its bioavailability, formulation possibilities, and ultimately, its efficacy. Dimethyl 2,3-pyrazinedicarboxylate, a heterocyclic compound featuring a pyrazine core, represents a class of molecules with significant potential in medicinal chemistry. The pyrazine ring is a key pharmacophore in numerous biologically active compounds. Understanding the solubility profile of this specific diester is therefore not merely an academic exercise, but a critical step in unlocking its therapeutic potential.

This technical guide provides a comprehensive overview of the solubility of this compound. Moving beyond a simple tabulation of data, this document delves into the physicochemical principles governing its solubility, provides detailed experimental protocols for its determination, and offers insights into predicting its behavior in various solvent systems. This guide is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of this compound's solubility characteristics.

Physicochemical Properties of this compound: The "Why" Behind Its Solubility

A molecule's solubility is intrinsically linked to its structural and electronic properties. For this compound, the interplay between its aromatic pyrazine core and its two methyl ester functional groups dictates its interactions with different solvents.

Molecular Structure:

Figure 1: Chemical structure of this compound.

Key Physicochemical Parameters:

| Property | Value/Description | Significance for Solubility |

| Molecular Weight | 196.16 g/mol | Higher molecular weight can sometimes correlate with lower solubility, particularly in water. |

| Melting Point | 62-63 °C (from Et2O or Et2O/pet ether)[1] | A relatively low melting point suggests that the crystal lattice energy is not excessively high, which can be favorable for dissolution. |

| Polarity | Semi-polar | The pyrazine ring, with its two nitrogen atoms, imparts a degree of polarity.[2][3] The methyl ester groups also contribute to its polar nature. This suggests that the compound will be more soluble in polar solvents than in non-polar hydrocarbon solvents. |

| Hydrogen Bonding | The ester carbonyl groups can act as hydrogen bond acceptors. | The ability to accept hydrogen bonds enhances solubility in protic solvents like water and alcohols.[3] |

| LogP (Predicted) | -0.7 (for the parent diacid, 2,3-Pyrazinedicarboxylic acid)[4] | A negative LogP value for the parent diacid indicates a preference for hydrophilic environments. While the esterification to the dimethyl ester will increase lipophilicity, the underlying polar character of the pyrazine core remains. |

| Crystal Structure | Crystalline solid | The arrangement of molecules in the solid state (crystal lattice) must be overcome by solvent interactions for dissolution to occur. The energy required for this is the lattice energy. Information on the crystal structure of the parent 2,3-pyrazinedicarboxylic acid is available.[4][5] |

Expert Insight: The semi-polar nature of this compound is the cornerstone of its solubility profile. The nitrogen atoms in the pyrazine ring create a dipole moment, and the ester functionalities introduce further polarity. Consequently, we can anticipate favorable interactions with polar solvents that can engage in dipole-dipole interactions and hydrogen bonding. Conversely, its solubility in non-polar solvents, such as alkanes, is expected to be limited due to the mismatch in polarity.

Solubility Profile: A Quantitative Overview

Predicted Solubility Trends:

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The ability of these solvents to act as both hydrogen bond donors and acceptors allows for strong interactions with the nitrogen atoms and ester groups of the solute. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, Acetonitrile | High | These solvents have large dipole moments and can effectively solvate the polar regions of this compound. DMSO is a particularly strong organic solvent.[2] |

| Non-Polar | Toluene, Hexane, Diethyl Ether | Low to Very Low | The "like dissolves like" principle dictates that the semi-polar solute will have limited interaction with non-polar solvents, leading to poor solubility.[3] |

| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents have a moderate polarity and can induce dipole interactions, leading to some degree of solubility. |

Expert Insight: For early-stage drug development and screening purposes, DMSO is often the solvent of choice for creating stock solutions of poorly soluble compounds. Based on the structure of this compound, it is highly probable that it will exhibit excellent solubility in DMSO. For aqueous solubility determination, which is crucial for predicting bioavailability, careful experimental measurement is essential.

Experimental Protocol for Solubility Determination: A Self-Validating Workflow

The following is a detailed, field-proven protocol for the accurate determination of the solubility of this compound. This protocol is designed to be a self-validating system, incorporating controls and checks to ensure the trustworthiness of the generated data. The method of choice is the reliable shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (analytical standard)

-

Selected solvents (HPLC grade or equivalent purity)

-

Calibrated analytical balance

-

Scintillation vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector (a Photodiode Array detector is recommended for peak purity analysis)

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

Experimental Workflow

Figure 2: Workflow for the experimental determination of solubility using the shake-flask method and HPLC analysis.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of scintillation vials. The excess should be sufficient to ensure that a solid phase remains after equilibration.

-

Accurately pipette a known volume (e.g., 2 mL) of each test solvent into the corresponding vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C for physiological relevance).

-

Shake the vials for a predetermined period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48 hours being preferable to ensure complete saturation. It is advisable to perform a time-to-equilibrium study beforehand by taking samples at various time points (e.g., 12, 24, 48, and 72 hours) to confirm that the concentration has plateaued.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles. The first few drops should be discarded to saturate the filter membrane.

-

Accurately dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.

-

-

HPLC Analysis and Quantification:

-

Mobile Phase: A suitable mobile phase for the analysis of this semi-polar compound would be a mixture of acetonitrile and water or methanol and water, with a small amount of an acidifier like formic acid or trifluoroacetic acid to ensure good peak shape. An isocratic method is often sufficient for solubility studies. A potential starting point could be 50:50 Acetonitrile:Water with 0.1% Formic Acid.

-

Detection: Set the UV detector to a wavelength where this compound has a strong absorbance. This can be determined by running a UV scan of a standard solution.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject these standards into the HPLC system and generate a calibration curve by plotting peak area versus concentration.

-

Sample Analysis: Inject the diluted samples from the solubility experiment into the HPLC system.

-

Calculation: Determine the concentration of this compound in the diluted samples using the regression equation from the calibration curve. Back-calculate the original concentration in the saturated solution, taking into account the dilution factor. The solubility is typically expressed in mg/mL or g/100mL.

-

Trustworthiness through Self-Validation:

-

Peak Purity: If using a PDA detector, assess the peak purity of the analyte in the saturated solutions to ensure that no degradation has occurred during the experiment.

-

Mass Balance: As a further check, the remaining solid can be collected, dried, and weighed to perform a mass balance calculation.

-

Reproducibility: The experiment should be performed in triplicate for each solvent to ensure the reproducibility of the results.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. While direct quantitative data remains to be extensively published, the physicochemical properties of the molecule, along with data from structurally related compounds, provide a strong basis for predicting its solubility behavior. The detailed experimental protocol outlined herein offers a robust and reliable method for generating this critical data in a laboratory setting.

For drug development professionals, the next logical steps would involve:

-

Systematic Solubility Profiling: Conducting the described experimental protocol across a wide range of pharmaceutically relevant solvents and pH values.

-

Polymorph Screening: Investigating the existence of different crystalline forms (polymorphs) of this compound, as these can have significantly different solubilities.

-

Formulation Development: Utilizing the acquired solubility data to guide the development of suitable formulations for preclinical and clinical studies.

By systematically applying the principles and methods described in this guide, researchers can confidently characterize the solubility of this compound, a crucial step in advancing its potential as a therapeutic agent.

References

-

Solubility of Things. (n.d.). Pyrazine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pyrazine. PubChem Compound Database. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). 2,3-Pyrazinedicarboxylic acid. Retrieved from [Link]

-

Journal of Chemical & Engineering Data. (2019, August 21). Solubility Determination and Thermodynamic Mixing Properties of 5-Methyl-2-pyrazinecarboxylic Acid in Different Solvents. Retrieved from [Link]

-

Preprints.org. (2024, November 10). A Highly Sensitive RP HPLC-PDA Analytical Method for. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,3-Pyrazinedicarboxylic acid. PubChem Compound Database. Retrieved from [Link]

-

Chemical Transformation of Pyrazine Derivatives. (n.d.). Retrieved from [Link]

-

Magnetic Resonance in Chemistry. (n.d.). Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrazine. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

-

Physical Testing and Chemical Analysis Part B:Chemical Analgsis. (2022, March 23). Determination of Related Substances of 2,3-Pyrizine Dicarboxylic Anhydride by High Performance Liquid Chromatography with Pre-Column Derivatization. Retrieved from [Link]

-

Inorganic Chemistry. (n.d.). Magnetic properties and crystal structure of (2,3-pyrazinedicarboxylato)copper(II) hydrochloride: a pyrazine bridged ferromagnetic linear chain. Retrieved from [Link]

-

SpringerLink. (2025, August 6). Single-Injection HPLC Method for Rapid Analysis of a Combination Drug Delivery System. Retrieved from [Link]

-

Physical Testing and Chemical Analysis. (n.d.). Determination of Related Substances of 2,3-Pyrizine Dicarboxylic Anhydride by High Performance Liquid Chromatography with Pre-Column Derivatization. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2,3-Pyridinedicarboxylic acid, dimethyl ester. Retrieved from [Link]

-

IUPAC. (n.d.). Solubility Data Series. Retrieved from [Link]

-

ResearchGate. (2025, August 8). Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography. Retrieved from [Link]

-

PubMed Central. (2023, October 18). Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Micronization to Creation of Amorphous–Crystalline Composites with a Polymer. Retrieved from [Link]

-

precisionFDA. (n.d.). 2,3-PYRAZINEDICARBOXYLIC ACID. Retrieved from [Link]

-

IUCrData. (2023, January 10). 2,5-Bis[5-(3,5-didodecyloxyphenyl)-1,3,4-oxadiazol-2-yl]-3,6-dimethylpyrazine. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis, structure and luminescent properties of Cd(II) and Zn(II) complexes constructed from 3,5-dimethyl-2, 6-pyrazinedicarboxylic acid. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Solubility of dicarbohydrazide bis[3-(5-nitroimino-1,2,4- triazole)] in common pure solvents and. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

Sources

- 1. 2,3-Pyrazinedicarboxylic acid | 89-01-0 [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 2,3-Pyrazinedicarboxylic acid | C6H4N2O4 | CID 66628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Thermal Stability of Dimethyl 2,3-pyrazinedicarboxylate: A Methodological Approach

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Thermal Stability in Drug Development

In the landscape of pharmaceutical development, the thermal stability of an active pharmaceutical ingredient (API) or a key intermediate is not merely a matter of academic curiosity; it is a critical determinant of a drug's safety, efficacy, and shelf-life. Unforeseen thermal decomposition can lead to loss of potency, the formation of toxic byproducts, and ultimately, catastrophic failure in the drug development pipeline. Dimethyl 2,3-pyrazinedicarboxylate, a heterocyclic compound with significant potential as a building block in medicinal chemistry, is no exception. Understanding its behavior under thermal stress is paramount for its successful application. This guide, therefore, provides a comprehensive framework for the evaluation of the thermal stability of this compound, offering both established methodologies and a prospective analysis for researchers in the field.

Synthesis of this compound: A Prerequisite for Thermal Analysis

A thorough understanding of a compound's thermal properties begins with a pure and well-characterized sample. The synthesis of this compound is typically achieved through a two-step process: the oxidation of quinoxaline to 2,3-pyrazinedicarboxylic acid, followed by Fischer esterification.

Synthesis of 2,3-Pyrazinedicarboxylic Acid

The synthesis of the precursor, 2,3-pyrazinedicarboxylic acid, is well-documented and can be achieved by the oxidation of quinoxaline.[1] A common method involves the use of a strong oxidizing agent such as potassium permanganate in an aqueous solution.[1]

Fischer Esterification to this compound

The subsequent conversion of the dicarboxylic acid to its dimethyl ester is a classic Fischer esterification.[2] This acid-catalyzed reaction involves refluxing the dicarboxylic acid in an excess of methanol, which acts as both the solvent and the reactant.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-pyrazinedicarboxylic acid and an excess of anhydrous methanol.

-

Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.[2]

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a suitable base, such as sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

Caption: Synthesis workflow for this compound.

Characterizing Thermal Stability: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

The cornerstones of thermal analysis are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3] These techniques provide quantitative data on mass loss as a function of temperature and the heat flow associated with thermal transitions, respectively.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate. This allows for the determination of the onset of decomposition, the temperature at which the rate of mass loss is maximal, and the total mass loss.

Experimental Protocol: TGA of this compound

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh a small amount of the purified this compound (typically 5-10 mg) into a TGA pan (e.g., alumina or platinum).

-

Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.[4]

-

Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[3] Multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) should be used for kinetic analysis.

-

Data Analysis: Plot the mass of the sample as a function of temperature. The derivative of this curve (DTG) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and the enthalpy of decomposition.

Experimental Protocol: DSC of this compound

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into a DSC pan and hermetically seal it.

-

Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) in the DSC cell.

-

Heating Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the expected melting and decomposition events.

-

Data Analysis: The resulting thermogram will show endothermic peaks corresponding to melting and exothermic peaks corresponding to decomposition.

Prospective Thermal Decomposition Pathway

A probable initial step in the thermal decomposition of this compound is the cleavage of the ester bonds. This could occur through several mechanisms, including decarboxylation or the elimination of methanol. Subsequent fragmentation of the pyrazine ring would likely occur at higher temperatures.

Caption: Postulated thermal decomposition pathway.

Kinetic Analysis of Thermal Decomposition

To gain a deeper understanding of the decomposition process, a kinetic analysis is essential. This involves determining the activation energy (Ea), the pre-exponential factor (A), and the reaction model (f(α)) that best describes the decomposition kinetics. Isoconversional methods, such as the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) methods, are recommended by the International Confederation for Thermal Analysis and Calorimetry (ICTAC) for their robustness. These model-free methods allow for the determination of the activation energy as a function of the extent of conversion, providing insights into the complexity of the decomposition process.

Methodology for Kinetic Analysis:

-

Data Collection: Perform TGA experiments at multiple heating rates (β), as described in the TGA protocol.

-

Isoconversional Analysis: For a given conversion (α), the temperature (T) at which it is reached will vary with the heating rate. By plotting ln(β) versus 1/T (FWO) or ln(β/T²) versus 1/T (KAS) for different values of α, the activation energy can be determined from the slope of the resulting lines.

-

Reaction Model Determination: Once the activation energy is known, various mathematical models representing different solid-state reaction mechanisms can be fitted to the experimental data to determine the most probable reaction model.

Implications for Drug Development and Handling

The thermal stability data obtained from TGA and DSC analyses are crucial for:

-

Storage and Handling: Establishing safe storage temperatures and identifying potential incompatibilities with excipients.

-

Formulation Development: Selecting appropriate formulation strategies (e.g., lyophilization, spray drying) that will not degrade the compound.

-

Regulatory Submissions: Providing essential data for regulatory filings to ensure the safety and quality of the final drug product.

Conclusion

While direct experimental data on the thermal stability of this compound is currently limited in the public domain, this technical guide provides a robust framework for its comprehensive evaluation. By following the detailed protocols for synthesis, TGA, DSC, and kinetic analysis, researchers can generate the critical data needed to understand and control the thermal behavior of this important molecule. Such knowledge is indispensable for unlocking its full potential in the development of new and effective pharmaceuticals.

References

-

Organic Syntheses Procedure. (n.d.). 2,3-pyrazinedicarboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN101875641A - A kind of synthetic method of 2,3-pyrazine dicarboxylic acid.

-

ResearchGate. (n.d.). TGA-DSC thermogram of materials I and II. Retrieved from [Link]

-

Heterocyclic Chemistry. (2007, February 8). SYNTHESIS OF 2,3-PYRAZINEDICARBOXYLIC ACID. Retrieved from [Link]

-

ResearchGate. (n.d.). Curves of thermal decomposition (TG and DTG curves) of alkali metal... Retrieved from [Link]

- Google Patents. (n.d.). CN105237485A - Synthetic method for 2,3-dimethyl pyrazine.

-

ResearchGate. (n.d.). Synthesis and pyrolysis of 2, 3-pyrazinedicarboxylic acid dianisalcohol ester. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

- Google Patents. (n.d.). EP0564083A1 - Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides.

-

NETZSCH-Gerätebau GmbH. (n.d.). Thermogravimetric Analysis – TGA. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. PubMed Central. Retrieved from [Link]

Sources

- 1. Heterocyclic Chemistry: SYNTHESIS OF 2,3-PYRAZINEDICARBOXYLIC ACID [hetchem.blogspot.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of Dimethyl 2,3-Pyrazinedicarboxylate

For researchers, medicinal chemists, and professionals in drug development, Dimethyl 2,3-pyrazinedicarboxylate serves as a pivotal building block in the synthesis of a diverse array of pharmacologically active compounds and functional materials. Its rigid, nitrogen-containing heterocyclic core, adorned with two reactive ester functionalities, provides a versatile scaffold for molecular elaboration. This guide offers an in-depth exploration of the prevalent and scientifically robust methodologies for the synthesis of this key intermediate, with a focus on the critical selection of starting materials and the rationale behind the experimental protocols.

I. Strategic Overview of Synthetic Pathways

The synthesis of this compound is most efficiently approached via a two-step sequence: the formation of the pyrazine-2,3-dicarboxylic acid core, followed by its esterification. The choice of the initial starting materials for the dicarboxylic acid is a critical determinant of the overall efficiency, scalability, and environmental impact of the synthesis. The most common and well-documented pathway commences with the construction of a quinoxaline precursor, which is subsequently oxidized to yield the pyrazine dicarboxylic acid.

II. Synthesis of the Key Intermediate: 2,3-Pyrazinedicarboxylic Acid via Quinoxaline Oxidation

The oxidation of quinoxaline to 2,3-pyrazinedicarboxylic acid is a classic and reliable method.[1] The stability of the pyrazine ring to oxidation, compared to the fused benzene ring, is the cornerstone of this synthetic strategy.

A. Starting Materials: Quinoxaline Synthesis

The journey begins with the synthesis of quinoxaline itself, which is typically prepared through the condensation of o-phenylenediamine and glyoxal.[1][2]

Table 1: Starting Materials for Quinoxaline Synthesis

| Starting Material | Role | Key Considerations |

| o-Phenylenediamine | Aromatic diamine backbone | Purity is crucial to avoid side reactions. |

| Glyoxal | Dicarbonyl component | Often used as its more stable sodium bisulfite adduct to improve yields significantly.[3] |

-

Dissolution: Dissolve 135 g (1.25 moles) of o-phenylenediamine in 2 L of water and heat to 70°C.

-

Adduct Preparation: In a separate vessel, dissolve 344 g (1.29 moles) of glyoxal-sodium bisulfite in 1.5 L of hot water (approximately 80°C).

-

Condensation: With stirring, add the glyoxal-sodium bisulfite solution to the o-phenylenediamine solution. Allow the mixture to stand for 15 minutes.

-

Work-up: Cool the mixture to room temperature and add 500 g of sodium carbonate monohydrate. The quinoxaline will separate as an oil or a crystalline solid.

-

Extraction and Purification: Extract the mixture with three 300-mL portions of ether. Dry the combined ether extracts over anhydrous magnesium sulfate, filter, and concentrate on a steam bath. Distill the residual liquid under reduced pressure to obtain pure quinoxaline.

Causality Behind Experimental Choices: The use of the glyoxal-sodium bisulfite adduct is a critical optimization. Direct use of aqueous glyoxal can lead to the formation of resinous by-products, significantly lowering the yield to around 30%. The bisulfite adduct ensures a controlled release of glyoxal for the condensation reaction, leading to yields of 85-90%.[3]

B. Oxidation of Quinoxaline to 2,3-Pyrazinedicarboxylic Acid

With quinoxaline in hand, the next crucial step is the oxidative cleavage of the benzene ring.

This is the traditional and most widely cited method.[1][2]

Table 2: Reagents for Potassium Permanganate Oxidation

| Reagent | Role | Key Considerations |

| Quinoxaline | Substrate | The starting material for oxidation. |

| Potassium Permanganate (KMnO₄) | Oxidizing agent | A strong oxidant that selectively cleaves the benzene ring. A significant excess is required.[3] |

| Water | Solvent | The reaction is typically carried out in hot water. |

| Hydrochloric Acid (HCl) | Acidification | Used to precipitate the dicarboxylic acid product. |

-

Reaction Setup: In a large three-necked flask equipped with a mechanical stirrer and reflux condenser, place 4 L of hot (approximately 90°C) water and 145 g (1.12 moles) of quinoxaline.

-

Oxidant Addition: With rapid stirring, add a saturated aqueous solution of 1050 g (6.6 moles) of potassium permanganate through a dropping funnel. The rate of addition should be adjusted to maintain a gentle boiling of the reaction mixture (this typically takes about 1.5 hours).

-

Work-up: Cool the reaction mixture and filter to remove the manganese dioxide cake. Wash the cake with hot water.

-

Isolation: Combine the filtrate and washings and concentrate under reduced pressure. Cool the solution in an ice bath and acidify with concentrated hydrochloric acid to a pH of about 1.

-

Purification: Collect the precipitated crude 2,3-pyrazinedicarboxylic acid by filtration and purify by recrystallization from acetone. The expected yield is 75-77%.[1]

Trustworthiness of the Protocol: This self-validating system relies on the significant color change from the purple permanganate to the brown manganese dioxide, indicating the progress of the oxidation. The precipitation of the product upon acidification provides a clear endpoint for the isolation.

In an effort to reduce the large amounts of manganese dioxide waste, alternative oxidation methods have been developed. One such method utilizes sodium chlorate as the oxidant in an acidic medium with a copper sulfate catalyst.[3][4]

Table 3: Reagents for Sodium Chlorate Oxidation [4]

| Reagent | Role | Key Considerations |

| Quinoxaline | Substrate | The starting material for oxidation. |

| Sodium Chlorate (NaClO₃) | Oxidizing agent | A more environmentally friendly alternative to KMnO₄. |

| Copper Sulfate (CuSO₄) | Catalyst | Facilitates the oxidation process. |

| Sulfuric Acid (H₂SO₄) | Acidic medium | Provides the necessary acidic environment for the reaction. |

| Water | Solvent | The reaction is carried out in an aqueous solution. |

This method offers a more moderate and easily controlled reaction temperature, and the gaseous byproducts can be readily neutralized, reducing environmental pollution.[4]

III. Final Step: Esterification to this compound

The final transformation is the esterification of 2,3-pyrazinedicarboxylic acid to its dimethyl ester. Standard esterification procedures are effective.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: Suspend 2,3-pyrazinedicarboxylic acid in an excess of methanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Reaction: Heat the mixture at reflux until the reaction is complete (monitoring by TLC or LC-MS is recommended).

-

Work-up: Cool the reaction mixture and neutralize the acid with a base (e.g., sodium bicarbonate solution).

-

Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography.

Alternative Protocol: Via Acid Chloride Formation

For a more reactive approach, the dicarboxylic acid can be converted to the diacid chloride followed by reaction with methanol.

-

Acid Chloride Formation: React 2,3-pyrazinedicarboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride, often in an inert solvent with a catalytic amount of DMF.

-

Esterification: Carefully add methanol to the resulting diacid chloride solution (this reaction is typically exothermic).

-

Work-up and Purification: After the reaction is complete, remove the excess methanol and solvent. The work-up may involve washing with a mild base to remove any remaining acidic impurities, followed by extraction and purification as described above.

IV. Conclusion